molecular formula C17H17N3O4S2 B2448082 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide CAS No. 706773-60-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2448082
CAS No.: 706773-60-6
M. Wt: 391.46
InChI Key: RYUZEVQNXLJFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is a complex organic compound with the molecular formula C17H17N3O4S2. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZEVQNXLJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with dimethylsulfamoyl chloride to form the intermediate N-(dimethylsulfamoyl)-2-aminobenzothiazole. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzothiazole moiety may interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and phenoxyacetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Molecular Formula : C20H18N4O5S2
Molecular Weight : 458.51 g/mol
CAS Number : 923193-23-1

The structure of this compound features a benzothiazole core substituted with a dimethylsulfamoyl group and a phenoxyacetamide moiety. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, reducing the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
  • Induction of Apoptosis : It may induce apoptosis in cancer cells by altering mitochondrial protein balance (e.g., Bcl-2 and Bax), leading to caspase activation.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various pathogens, likely due to its ability to disrupt microbial cell function .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells across various lines, including lung and breast cancer cells. For instance:

  • Cell Line Studies : Compounds demonstrated IC50 values ranging from 6.68 µM to 19.94 µM against A549 and NCI-H358 cell lines in 2D assays .

Anti-inflammatory Activity

The anti-inflammatory potential is primarily linked to COX inhibition, which reduces inflammatory mediators in the body. This mechanism suggests possible therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.12 µM
Escherichia coli25 µM

These findings indicate its potential as an antimicrobial agent, particularly against resistant strains .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of benzothiazole derivatives found that those with similar structural features to this compound exhibited high cytotoxicity against various cancer cell lines. The study concluded that modifications in the benzothiazole structure could enhance antiproliferative activity, suggesting further exploration into this compound's derivatives for cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory agents, compounds structurally related to this compound demonstrated significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, reinforcing the potential of this compound in developing new anti-inflammatory therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.